Ganciclovir-Verunreinigung N

Übersicht

Beschreibung

Ganciclovir Impurity N is a byproduct formed during the synthesis of Ganciclovir, an antiviral medication used primarily to treat cytomegalovirus infections. This impurity is significant in pharmaceutical research as it helps in understanding the purity and stability of the drug, ensuring its safety and efficacy.

Wissenschaftliche Forschungsanwendungen

2.1. Role in Drug Development

Ganciclovir Impurity N serves as a critical factor in the assessment of the purity and quality of ganciclovir formulations. The presence of impurities can influence the pharmacokinetics and pharmacodynamics of the drug, necessitating thorough evaluation during drug development processes.

- Analytical Methods : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to quantify Ganciclovir Impurity N and assess its impact on ganciclovir's therapeutic efficacy .

2.2. Therapeutic Drug Monitoring

In clinical settings, monitoring ganciclovir levels is vital for optimizing treatment regimens, especially in patients with renal impairment where drug clearance may be affected by impurities like Ganciclovir Impurity N. A case series highlighted the importance of therapeutic drug monitoring (TDM) to adjust dosages based on serum concentrations, ensuring effective treatment while minimizing toxicity .

3.1. Impact on Patient Outcomes

A retrospective study involving patients with cytomegalovirus retinopathy demonstrated that ganciclovir treatment could prevent disease progression, although the presence of impurities like Ganciclovir Impurity N may complicate treatment responses . The study utilized a systematic assessment involving retinal imaging to evaluate treatment efficacy.

- Case Example : In one case, a patient with high viral loads exhibited resistance to ganciclovir, prompting adjustments in therapy based on TDM results that considered impurity levels .

Analytical Techniques for Impurity Assessment

Biochemische Analyse

Biochemical Properties

Ganciclovir Impurity N, like its parent compound Ganciclovir, is likely to interact with various enzymes and proteins in the body. The primary mechanism of action of Ganciclovir involves the inhibition of viral DNA replication . This process begins with the initial phosphorylation of Ganciclovir by a viral kinase, followed by further phosphorylation by cellular kinases to generate the toxic triphosphate form of Ganciclovir . It is plausible that Ganciclovir Impurity N may interact with similar biomolecules and participate in analogous biochemical reactions.

Cellular Effects

The cellular effects of Ganciclovir Impurity N are not well-studied. Given its structural similarity to Ganciclovir, it may influence cell function in a similar manner. Ganciclovir has been shown to have significant effects on various types of cells, particularly those infected with cytomegalovirus . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ganciclovir’s mechanism of action involves its conversion to a triphosphate form, which inhibits DNA polymerase and gets incorporated into viral DNA, thereby preventing its replication . Ganciclovir Impurity N may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

Studies on Ganciclovir have shown that it can be separated completely from known impurities and degradation products under various conditions .

Dosage Effects in Animal Models

Ganciclovir has been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Ganciclovir is known to undergo little to no metabolism, with about 90% of the drug being eliminated unchanged in the urine .

Transport and Distribution

Ganciclovir is known to be transported and distributed within cells via active and passive diffusion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ganciclovir Impurity N involves several steps, starting with the condensation of Ganciclovir with acetic acid in N,N-dimethylformamide (DMF) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction forms acetoxy intermediates, which are then hydrolyzed under basic conditions and hydrogenated in the presence of Palladium on carbon and hydrogen in the presence of hydrochloric acid in ethanol .

Industrial Production Methods: Industrial production of Ganciclovir Impurity N follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain consistency and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor and validate the impurity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Ganciclovir Impurity N undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wirkmechanismus

The mechanism of action of Ganciclovir Impurity N is not as well-studied as the parent compound, Ganciclovir. it is known that Ganciclovir inhibits viral replication by incorporating into viral DNA, leading to defective DNA and halting viral machinery. The impurity may interfere with this process, affecting the overall efficacy of the drug .

Vergleich Mit ähnlichen Verbindungen

Ganciclovir Impurity A: 9-[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

Ganciclovir Impurity B: Ganciclovir Mono-O-propionate

Ganciclovir Impurity C: 2’-Monodehydroxy-2’-chloro Ganciclovir

Ganciclovir Impurity E: Iso Ganciclovir

Ganciclovir Impurity F: Guanine.

Uniqueness: Ganciclovir Impurity N is unique due to its specific formation pathway and its potential impact on the stability and efficacy of Ganciclovir. Unlike other impurities, it may have distinct chemical properties and reactivity, making it a critical focus in pharmaceutical research and quality control .

Biologische Aktivität

Ganciclovir, a synthetic analogue of 2′-deoxyguanosine, is primarily used as an antiviral medication for the treatment of cytomegalovirus (CMV) infections. Ganciclovir Impurity N (also known as Isoganciclovir) is one of the notable impurities associated with ganciclovir. Understanding its biological activity is crucial for evaluating its potential effects on therapeutic efficacy and safety.

Ganciclovir Impurity N has distinct chemical properties compared to its parent compound, ganciclovir. The molecular formula for ganciclovir is with a molecular weight of 255.23 g/mol. In contrast, Ganciclovir Impurity N has a more complex structure that affects its biological interactions.

Ganciclovir and its impurities exert their antiviral effects primarily through the inhibition of viral DNA synthesis. The mechanism involves:

- Phosphorylation : Ganciclovir is phosphorylated by viral kinases, particularly UL97, to form ganciclovir monophosphate, which is further phosphorylated to ganciclovir triphosphate.

- Inhibition of DNA Polymerase : The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication .

Ganciclovir Impurity N may exhibit similar mechanisms but could differ in potency and efficacy due to its structural variations.

In Vitro Studies

Research indicates that Ganciclovir Impurity N possesses antiviral activity against various herpesviruses, including CMV and herpes simplex virus (HSV). The IC50 values (the concentration required to inhibit 50% of viral replication) for ganciclovir against CMV range from 0.08 µM to 14 µM . Comparatively, preliminary studies suggest that Ganciclovir Impurity N may have a lower potency than ganciclovir itself but still contributes to the overall antiviral profile when present in formulations .

Case Studies

- Pediatric Population : In a study involving severely immunocompromised children treated with ganciclovir, the presence of impurities like Ganciclovir Impurity N was monitored for safety and efficacy. Results indicated that while effective against CMV-associated pneumonia, the presence of impurities did not significantly alter the drug's therapeutic outcomes .

- Resistance Studies : Viral resistance can develop during treatment with ganciclovir, often linked to mutations in the UL97 kinase gene. The role of impurities in this resistance mechanism remains under investigation, as they may influence the selection pressure on viral populations .

Safety Profile

The safety profile of ganciclovir has been well documented; however, data specifically regarding Ganciclovir Impurity N is limited. Adverse effects associated with ganciclovir include neutropenia and renal impairment; similar effects may be expected with its impurities but require further investigation to establish their specific contributions .

Data Tables

| Property | Ganciclovir | Ganciclovir Impurity N |

|---|---|---|

| Molecular Formula | C9H13N5O4 | C9H13N5O4 (variant) |

| Molecular Weight | 255.23 g/mol | Varies |

| Antiviral Activity (IC50) | 0.08 - 14 µM | Lower than Ganciclovir |

| Mechanism | DNA polymerase inhibition | Similar mechanism |

| Common Adverse Effects | Neutropenia, renal impairment | Unknown |

Eigenschaften

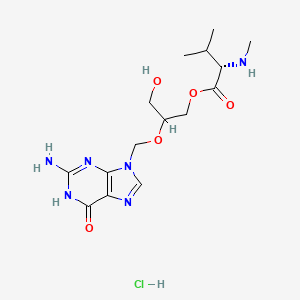

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXYIRLWWGUICN-FTCYEJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401562-16-0 | |

| Record name | GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.